(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a cyanophenyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor.
Attachment of the cyanophenyl moiety: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Formation of the carbamoyl group: The carbamoyl group can be formed by reacting the cyanophenyl compound with an isocyanate or carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the cyanophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound’s potential therapeutic properties can be explored for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Uniqueness
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the cyanophenyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4H2,(H,17,18)(H,19,20)/t12-,13+/m0/s1 |
InChI Key |
WOMJYVCFLKPXKX-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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